As a dietary supplement when vitamin E intake may be inadequate.
Vitamin E deficiency in premature infants may result in hemolytic anemia, thrombocytosis, and increased platelet aggregation.
/Vitamin E/ has also been used in cancer, skin conditions, sexual dysfunction, to reduce the incidence of non-fatal myocardial infarction, to lower the incidence of coronary artery disease, aging, fibrocystic breast disease (cystic mastitis), to treat dapsone-associated hemolysis, and arthritis. /not included in the US product label/
Vitamin E has been used in certain premature infants to reduce the toxic effects of oxygen therapy on the lung parenchyma... and the retina... /not included in the US product label/
It has been investigated for the prevention of periventricular hemorrhage in premature infants. /not included in the US product label/
Tardive dyskinesia /not in the US product label/
Postherpetic neuralgia /not included in the US product label/
Alzheimer disease /not included in the US product label/
Vitamin E supplement
EXPTL THER: A single-armphase II study using the nontoxic agent alpha-tocopherol to treat oral premalignant leukoplakia was performed. Patients with symptomatic leukoplakia or dysplasia were treated orally with alpha-tocopherol (400 IU) twice daily for 24 wk. Follow-up was performed at 6, 12, and 24 wk after the start of treatment to assess toxicity and response, and serum alpha-tocopherol levels were determined at baseline and a 6 and 24 wk. Of the 43 patients who have completed 24 wk of treatment, 20 (46%) had clinical responses and nine (21%) had histologic responses. Mean serum alpha-tocopherol levels were 16.1 ug/mL at baseline and increased to 34.29 ug/ml after 24 wk of treatment. Patient recorded drug calendars, as well as serum drug levels, indicated excellent patient compliance; an average of 95% of the prescribed pills were taken. Treatment was extremely well tolerated; no grade 3 or 4 toxic effects were reported. Administration of alpha-tocopherol resulted in both clinical and histologic responses in premalignant leukoplakia lesions.
Ten control (healthy) subjects and 15 non-insulin dependent diabetics underwent an oral glucose tolerance test and a euglycemic hyperinsulinemic glucose clamp before and after vitamin E supplementation (900 mg/d for 4 mo). In control subjects (placebo treated vs vitamin E supplemented subjects, respectively) vitamin E reduced the area under the curve for glucose (344 + or - 21 vs 287 + or - 13 mmol/l/min; P< 0.05) and increased total body glucose disposal (39.0 + or - 0.3 vs 47.6 + or - 0.4 umol/kg lean body mass/min; P< 0.05) and non-oxidative glucose metabolism (23.4 + or - 0.2 vs 30.8 + or - 0.3 umol/kg lean body mass/min; P< 0.05). In diabetics (placebo treated vs vitamin E-supplemented subjects, respectively) vitamin E supplementation reduced glucose area under the curve (614 + or - 129 vs 544 + or - 98 mmol/l/min; P< 0.03) and increased glucose disappearance (19.4 + or - 0.4 vs 26.4 + or - 0.7 umol/kg lean body mass/min; P< 0.03), total glucose disposal (19.0 + or - 0.7 vs 28.1 + or - 0.4 umol/kg lean body mass/min; P< 0.02), and nonoxidative glucose metabolism (8.5 + or - 0.3 vs 13.9 + or - 0.3 umol/kg lean body mass/min; P< 0.02). Administration of pharmacologic doses of vitamin E is a useful tool to reduce oxidative stress and improve insulin action.
Use of vitamin E in combination with vitamin A has been reported in the treatment of keratosis follicularis (Darier's disease), pityriasis rubra pilaris, ichthyosis, and acne. /not included in the US product label/
EXPL THER Diabetic pregnancy is still associated with an increased rate of congenital malformations despite extensive clinical efforts to normalize the risk for the offspring. The etiology of the diabetic embryopathy is not clear; however, experimental studies have suggested a role for oxidative stress in the teratogenicity of diabetic pregnancy. The antioxidants alpha-tocopherol and ascorbate have improved fetal outcome in diabetic rodent pregnancy when supplemented in moderate to high doses. In the present work we investigated if extremely high doses of either alpha-tocopherol or ascorbate may further improve fetal outcome in offspring of diabetic rats, and, in addition, if such treatment may exert any adverse effects of fetal development. Non-diabetic and streptozotocin diabetic female rats were fed 2, 5, 10 or 15 % alpha-tocopherol or 4, 10 or 15 % ascorbate in their diet and fetal outcome was assessed on gestational day 20. Maternal diabetes caused increased malformation (from 0 to 29 %) and resorption (from 5 to 38 %) rates in the offspring. The malformations included micrognathia (33 %), agnathia (51 %), other facial malformation (6 %), absence of tail (7 %) or omphalocele (3 %). Both alpha-tocopherol and ascorbate treatment improved fetal morphology (to 9 and 19 % malformations, and to 9 and 26 % resorptions, respectively) in offspring of diabetic rats. There was a dose-dependent improvement for the alpha-tocopherol supplementation, where the higher doses diminished fetal dysmorphogenesis more than the 2 % diet. The ascorbate supplementation was less dose-dependant, however, the higher doses tended to improve fetal outcome more than the lower doses. No adverse effects of the antioxidants were noted in the offspring with the exception of one case of agnathia in a fetus of a non-diabetic rat supplemented with 15 % alpha-tocopherol. These results indicate that very high doses of dietary antioxidants may be needed to normalize the development of the offspring in experimental diabetic pregnancy, but that treatment with such high doses may also have adverse effects in non-diabetic pregnancy.
EXPL THER Vitamin E is a dietary compound that functions as an antioxidant scavenging toxic free radicals. Evidence that free radicals may contribute to the pathological processes of cognitive impairment including Alzheimer's disease has led to interest in the use of vitamin E in the treatment of mild cognitive impairment (MCI) and Alzheimer's dementia (AD). To assess the efficacy of vitamin E in the treatment of AD and prevention of progression of MCI to dementia. The Specialized Register of the Cochrane Dementia and Cognitive Improvement Group (ALOIS), The Cochrane Library, MEDLINE, EMBASE, PsycINFO, CINAHL, LILACS as well as many trials databases and grey literature sources were searched on 25 June 2012 using the terms: "Vitamin E", vitamin-E, alpha-tocopherol. All unconfounded, double-blind, randomised trials in which treatment with vitamin E at any dose was compared with placebo for patients with AD and MCI. Two review authors independently applied the selection criteria and assessed study quality and extracted and analysed the data. For each outcome measure data were sought on every patient randomised. Where such data were not available an analysis of patients who completed treatment was conducted. It was not possible to pool data between studies owing to a lack of comparable outcome measure. Only three studies met the inclusion criteria: two in an AD population and one in an MCI population. In the first of the AD studies the authors reported some benefit from vitamin E (2000 IU/day) with fewer participants reaching an end point of death, institutionalisation, change to a Clinical Dementia Rating (CDR) of three, or loss of two basic activities of daily living within two years. Of patients completing treatment, 58% (45/77) on vitamin E compared with 74% (58/78) on placebo reached one of the end points (odds ratio (OR) 0.49; 95% confidence interval (CI) 0.25 to 0.96). The second AD treatment study explored the effects of vitamin E (800 IU/day) on cognitive progression in relation to oxidative stress levels. Patients whose oxidative stress markers were lowered by vitamin E showed no significant difference in the percentage change in Mini-Mental State Examination (MMSE) score, between baseline and six months, compared to the placebo group. The primary aim of the MCI study (Petersen 2005) was to investigate the effect of vitamin E (2000 IU/day) on the time to progression from MCI to possible or probable AD. A total of 214 of the 769 participants progressed to dementia, with 212 being classified as having possible or probable AD. There was no significant difference in the probability of progression from MCI to AD between the vitamin E group and the placebo group (hazard ratio 1.02; 95% CI 0.74 to 1.41; P = 0.91). No convincing evidence that vitamin E is of benefit in the treatment of AD or MCI. Future trials assessing vitamin E treatment in AD should not be restricted to alpha-tocopherol.
EXPL THER Vitamin E (VE) blended ultra-high molecular weight polyethylene (UHMWPE) has been developed in Japan as a material for use in total knee replacement (TKR). Various results have demonstrated that VE blended UHMWPE reduces the incidence of delamination failure and lowers the amount of wear produced during knee simulator testing. It was also found that wear particles from VE blended UHMWPE elicited a reduced biological response compared to conventional UHMWPE. A great deal of research concerning vitamin E (VE) stabilized ultrahigh molecular weight polyethylene (UHMWPE) has focused on VE's effects as an antioxidant and its ability to prevent the oxidative degradation of UHMWPE chains. However, other chemical and mechanical changes have been observed in VE blended UHMWPE that are unrelated to the oxidative protection that VE provides. This paper provides a general review of VE blended UHMWPE, with a particular focus on the non-antioxidant effects of VE. The potential application of VE blended UHMWPE in total hip replacement (THR), along with the differences in loading conditions between the knee and the hip are also discussed.
VET Vitamin E is used as supplement and as treatment of some immune-mediated dermatoses, and hepatobiliary disorders. Vitamin E has been used as an oral treatment for discoid lupus in dogs; however, efficacy for many skin diseases has been questioned.
VET Supplemental vitamin E appears useful for treating retinal pigment ephitelial dystrophy with neuroaxonal degeneration in English Cocker Spaniels (and presumably other breeds).
VET Vitamin E may be useful as adjunctive treatment of discoid lupus erythematosus, canine demodicosis, and acantosis nigricans in dogs ... Vitamin E may also be of benefit in the adjunctive treatment of hepatic fibrosis or adjunctive therapy of copper-associated hepatopathy in dogs.
(VET) Retinal Pigment Epithelial Dystrophy (RPED) with neuroaxonal degeneration in English Cocker Spaniels (ECS) is associated with systemic vitamin E deficiency in the absence of dietary insufficiency. To evaluate the ability of ECS with RPED to absorb orally administered vitamin E and establish a basis for vitamin E supplementation in affected dogs. 8 RPED-affected ECS and five clinically normal dogs. An oral vitamin E tolerance test (OVETT) was conducted in each dog. Blood samples were obtained prior to and at 3, 6, 9, 12, 24, 120, and 240 hr following oral administration of 90 iu/kg of RRR-alpha-tocopherol. Plasma alpha tocopherol(aTOC) content was measured by normal phase, high-performance liquid chromatography, and indices of vitamin E absorption calculated. There was marked variation in OVETT results between individuals. In RPED-affected ECS, mean peak plasma aTOC concentration (17.87 +/- 13.21 ug/mL), attained after administration of a large oral dose of the vitamin, was significantly lower than the mean peak plasma aTOC concentration attained in normal dogs (47.61 +/- 17.17 ug/mL; P < 0.005). However, the plasma concentrations achieved in 7/8 RPED-affected dogs remained within the normal reference range for plasma aTOC in vitamin E-replete dogs, for at least 12 hr postdose. Vitamin E-deficient ECS with RPED are capable of absorbing orally administered vitamin E. Twice daily administration of 600-900 iu tocopherol is likely to restore plasma vitamin E concentrations to the normal range in most affected dogs.